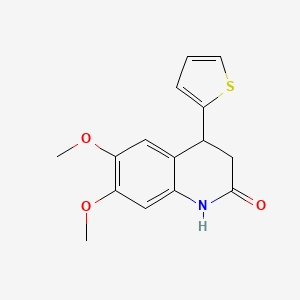

![molecular formula C23H19BrN4OS B5551574 N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5551574.png)

N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, where precursor molecules undergo a chemical reaction to form a more complex product. For instance, compounds with structural similarities to our compound of interest have been synthesized through reactions like the condensation of amines and aldehydes, often facilitated by catalysts or under specific conditions to encourage the formation of the desired product. An example includes the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which was synthesized by condensation and characterized by spectral techniques (Hema et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using techniques like single crystal X-ray diffraction, which provides insights into the 3D arrangement of atoms within the molecule. These analyses reveal the spatial orientation of functional groups and their intermolecular interactions, critical for understanding the compound's chemical behavior and reactivity. The structure of related compounds has shown diverse intermolecular interactions responsible for the stability of their crystal structure, offering a glimpse into the potential structural configuration of our target compound (Hema et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The chemical properties and synthesis routes of related compounds have been explored in several studies. For instance, research on the synthesis of amaryllidacea alkaloids through radical cyclisation techniques shows the versatility and potential of using bromobenzylidene components in complex organic syntheses (Rosa et al., 1997). Additionally, the antimicrobial activities of new 1,2,4-triazole derivatives highlight the biomedical applications of such compounds (Bektaş et al., 2010).

Crystal Structure Analysis

The synthesis and in-vitro inhibition study of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine show the structural analysis capabilities, providing insights into molecular docking and potential applications in designing inhibitors for specific enzymes (Hema et al., 2020).

Nanomaterial Synthesis

The novel recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition exemplifies the potential of benzylidene compounds in the synthesis of nanomaterials and their applications in various technological fields (Veranitisagul et al., 2011).

Anticancer Activities

The synthesis and evaluation of anticancer activities of some new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives indicate the significance of such compounds in developing potential therapeutic agents (Bekircan et al., 2008).

Propiedades

IUPAC Name |

(E)-1-(5-bromo-2-phenylmethoxyphenyl)-N-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN4OS/c1-30-23-27-26-22(18-10-6-3-7-11-18)28(23)25-15-19-14-20(24)12-13-21(19)29-16-17-8-4-2-5-9-17/h2-15H,16H2,1H3/b25-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDCJAZMZCADOQ-MFKUBSTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1N=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NN=C(N1/N=C/C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5551506.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine](/img/structure/B5551517.png)

![8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5551524.png)

![4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5551558.png)

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)

![8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5551568.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551590.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)